Cas no 1428366-49-7 (N-{4-(trifluoromethoxy)phenylmethyl}-5H,6H,7H-pyrazolo3,2-b1,3oxazine-3-carboxamide)

N-{4-(trifluoromethoxy)phenylmethyl}-5H,6H,7H-pyrazolo3,2-b1,3oxazine-3-carboxamide 化学的及び物理的性質
名前と識別子
-
- N-{4-(trifluoromethoxy)phenylmethyl}-5H,6H,7H-pyrazolo3,2-b1,3oxazine-3-carboxamide
- F6212-0365
- 1428366-49-7
- N-{[4-(TRIFLUOROMETHOXY)PHENYL]METHYL}-5H,6H,7H-PYRAZOLO[3,2-B][1,3]OXAZINE-3-CARBOXAMIDE
- N-[[4-(trifluoromethoxy)phenyl]methyl]-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamide
- VU0537180-1
- N-(4-(trifluoromethoxy)benzyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamide
- CCG-312307
- AKOS024539294
-
- インチ: 1S/C15H14F3N3O3/c16-15(17,18)24-11-4-2-10(3-5-11)8-19-13(22)12-9-20-21-6-1-7-23-14(12)21/h2-5,9H,1,6-8H2,(H,19,22)
- InChIKey: JMHUXWQBHPYXAT-UHFFFAOYSA-N
- ほほえんだ: FC(OC1C=CC(=CC=1)CNC(C1C=NN2C=1OCCC2)=O)(F)F
計算された属性
- せいみつぶんしりょう: 341.09872580g/mol
- どういたいしつりょう: 341.09872580g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 7
- 重原子数: 24
- 回転可能化学結合数: 4
- 複雑さ: 441
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 65.4Ų
- 疎水性パラメータ計算基準値(XlogP): 2.6
N-{4-(trifluoromethoxy)phenylmethyl}-5H,6H,7H-pyrazolo3,2-b1,3oxazine-3-carboxamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F6212-0365-20mg |
N-{[4-(trifluoromethoxy)phenyl]methyl}-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-3-carboxamide |
1428366-49-7 | 20mg |
$148.5 | 2023-09-09 | ||
Life Chemicals | F6212-0365-2μmol |
N-{[4-(trifluoromethoxy)phenyl]methyl}-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-3-carboxamide |
1428366-49-7 | 2μmol |
$85.5 | 2023-09-09 | ||
Life Chemicals | F6212-0365-10mg |
N-{[4-(trifluoromethoxy)phenyl]methyl}-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-3-carboxamide |
1428366-49-7 | 10mg |
$118.5 | 2023-09-09 | ||
Life Chemicals | F6212-0365-4mg |
N-{[4-(trifluoromethoxy)phenyl]methyl}-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-3-carboxamide |
1428366-49-7 | 4mg |
$99.0 | 2023-09-09 | ||
Life Chemicals | F6212-0365-50mg |
N-{[4-(trifluoromethoxy)phenyl]methyl}-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-3-carboxamide |
1428366-49-7 | 90%+ | 50mg |
$240.0 | 2023-05-20 | |
Life Chemicals | F6212-0365-5μmol |
N-{[4-(trifluoromethoxy)phenyl]methyl}-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-3-carboxamide |
1428366-49-7 | 5μmol |
$94.5 | 2023-09-09 | ||
Life Chemicals | F6212-0365-15mg |
N-{[4-(trifluoromethoxy)phenyl]methyl}-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-3-carboxamide |
1428366-49-7 | 15mg |
$133.5 | 2023-09-09 | ||
Life Chemicals | F6212-0365-1mg |
N-{[4-(trifluoromethoxy)phenyl]methyl}-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-3-carboxamide |
1428366-49-7 | 1mg |
$81.0 | 2023-09-09 | ||
Life Chemicals | F6212-0365-3mg |
N-{[4-(trifluoromethoxy)phenyl]methyl}-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-3-carboxamide |
1428366-49-7 | 3mg |
$94.5 | 2023-09-09 | ||
Life Chemicals | F6212-0365-5mg |
N-{[4-(trifluoromethoxy)phenyl]methyl}-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-3-carboxamide |
1428366-49-7 | 5mg |
$103.5 | 2023-09-09 |
N-{4-(trifluoromethoxy)phenylmethyl}-5H,6H,7H-pyrazolo3,2-b1,3oxazine-3-carboxamide 関連文献
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Zhiyao Duan,Yuanyuan Li,Janis Timoshenko,Samuel T. Chill,Rachel M. Anderson,David F. Yancey,Anatoly I. Frenkel,Richard M. Crooks,Graeme Henkelman Catal. Sci. Technol., 2016,6, 6879-6885
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Jing Zhang,Pu Xiao Polym. Chem., 2018,9, 1530-1540
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Samir Kumar Sarkar,Pakkirisamy Thilagar Chem. Commun., 2013,49, 8558-8560
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Iain McKenzie,Paul W. Percival,Jason A. C. Clyburne Chem. Commun., 2005, 1134-1136
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5. A broad-spectral-response perovskite photodetector with a high on/off ratio and high detectivity†Yisen Wang,Ningli Chen,Zhiwei Huang,Zhenwei Ren,Hui Li,Tao Lin,Cheng Li Mater. Chem. Front., 2018,2, 1847-1852
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Kayeong Shin,Hoeil Chung Analyst, 2015,140, 5074-5081
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Franciszek Sączewski,Anita Kornicka,Zdzisław Brzozowski Green Chem., 2006,8, 647-656
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Naresh Shakya,Chandra Pokhrel,Scott D. Bunge,Satyendra Kumar,Brett D. Ellman,Robert J. Twieg J. Mater. Chem. C, 2014,2, 256-271
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Hans Raj Bhat,Prashant Gahtori,Surajit Kumar Ghosh,Kabita Gogoi,Anil Prakash,Ramendra K. Singh New J. Chem., 2013,37, 2654-2662
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Li Li,Chao Ma,Qingkun Kong,Weiping Li,Yan Zhang,Shenguang Ge,Mei Yan,Jinghua Yu J. Mater. Chem. B, 2014,2, 6669-6674
N-{4-(trifluoromethoxy)phenylmethyl}-5H,6H,7H-pyrazolo3,2-b1,3oxazine-3-carboxamideに関する追加情報
Research Brief on N-{4-(trifluoromethoxy)phenylmethyl}-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-3-carboxamide (CAS: 1428366-49-7)
In recent years, the compound N-{4-(trifluoromethoxy)phenylmethyl}-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-3-carboxamide (CAS: 1428366-49-7) has garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its unique pyrazolo-oxazine scaffold and trifluoromethoxy phenylmethyl moiety, has shown promising potential in various therapeutic applications. The following research brief synthesizes the latest findings on this compound, focusing on its synthesis, mechanism of action, and preclinical efficacy.
The synthesis of N-{4-(trifluoromethoxy)phenylmethyl}-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-3-carboxamide involves a multi-step process that leverages modern organic chemistry techniques. Recent studies have optimized the reaction conditions to improve yield and purity, with particular emphasis on the cyclization step to form the pyrazolo-oxazine core. The trifluoromethoxy group, known for its electron-withdrawing properties, enhances the compound's metabolic stability and bioavailability, making it a viable candidate for further development.
Mechanistic studies have revealed that this compound exhibits potent inhibitory activity against specific kinase targets implicated in inflammatory and oncogenic pathways. In vitro assays demonstrate nanomolar affinity for kinases such as JAK2 and FLT3, suggesting its potential as a therapeutic agent for myeloproliferative disorders and certain cancers. Additionally, molecular docking simulations have provided insights into the binding interactions between the compound and its target proteins, highlighting the critical role of the carboxamide group in stabilizing these interactions.
Preclinical evaluations of N-{4-(trifluoromethoxy)phenylmethyl}-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-3-carboxamide have yielded encouraging results. In murine models of rheumatoid arthritis, the compound significantly reduced pro-inflammatory cytokine levels and ameliorated joint inflammation. Similarly, in xenograft models of acute myeloid leukemia (AML), it demonstrated robust antitumor activity with minimal off-target effects. These findings underscore its potential as a dual-purpose agent for both inflammatory and neoplastic diseases.
Despite these advancements, challenges remain in the development of this compound. Pharmacokinetic studies indicate moderate oral bioavailability, necessitating further structural modifications or formulation strategies to enhance its therapeutic index. Additionally, comprehensive toxicity profiling is required to ensure safety in human trials. Ongoing research aims to address these limitations while exploring synergistic combinations with existing therapies.
In conclusion, N-{4-(trifluoromethoxy)phenylmethyl}-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-3-carboxamide represents a promising scaffold for drug development, with demonstrated efficacy in preclinical models of inflammation and cancer. Continued investigation into its mechanism, optimization of its pharmacokinetic properties, and evaluation in clinical settings will be critical to realizing its full therapeutic potential. This brief serves as a foundation for researchers and industry professionals interested in advancing this compound toward clinical application.
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